![molecular formula C15H11N3O5S B2752330 3-[(3-Nitrobenzoyl)carbamothioylamino]benzoic acid CAS No. 402945-22-6](/img/structure/B2752330.png)
3-[(3-Nitrobenzoyl)carbamothioylamino]benzoic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of “3-[(3-Nitrobenzoyl)carbamothioylamino]benzoic acid” contains total 39 bond(s); 26 non-H bond(s), 17 multiple bond(s), 4 rotatable bond(s), 5 double bond(s), 12 aromatic bond(s) .Chemical Reactions Analysis
The presence of both carboxylic acid and nitro functional groups in 3-Nitrobenzoic acid deactivate the ring with respect to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Nitrobenzoic acid, a related compound, include a molar mass of 167.12 g/mol, an appearance as a cream-colored solid, a density of 1.494 g/cm^3, a melting point of 139 to 141 °C, and solubility in water of 0.24 g/100 mL at 15 °C .Scientific Research Applications
Luminescence Sensitization in Lanthanide Complexes
Research indicates that thiophenyl-derivatized nitrobenzoic acid ligands can act as effective sensitizers for Eu(III) and Tb(III) luminescence. The study of these complexes reveals their potential in enhancing luminescent properties, making them suitable for applications in materials science and optoelectronics. The detailed structural characterization through luminescence spectroscopy and X-ray crystallography provides insights into their promising features for future technologies (Viswanathan & Bettencourt-Dias, 2006).
Molecular Structure and Interaction Analysis
Another significant application area involves the study of molecular structures and interactions, such as the formation of network structures in salts with carboxylic acids. These investigations explore the interplay of strong and weak intermolecular interactions, contributing valuable knowledge to the field of crystal engineering and design. Understanding these interactions is crucial for developing new materials with desired properties and functionalities (Ji et al., 2011).
Spectroscopic Characterization and Chemical Analysis
The spectroscopic characterization of compounds like 3-[(3-Nitrobenzoyl)carbamothioylamino]benzoic acid and their derivatives provides comprehensive insights into their chemical behavior and properties. Studies focusing on IR, Raman, and NMR spectra help elucidate the influence of substituents on molecular vibrations, chemical shifts, and overall stability. These analyses are essential for the development of new chemical entities with potential applications in various industries, including pharmaceuticals, dyes, and materials science (Samsonowicz et al., 2007).
Biological Activity and Pharmaceutical Applications
Derivatives of benzoic acid, including those related to "this compound," are investigated for their biological activities. Research into novel hybrid derivatives showcases their antimicrobial properties, hinting at potential applications in drug development and therapeutic interventions. The synthesis and testing of these compounds contribute to the search for new chemotherapeutic agents, highlighting the role of chemical synthesis in advancing medical science (Satpute et al., 2018).
Safety and Hazards
properties
IUPAC Name |
3-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S/c19-13(9-3-2-6-12(8-9)18(22)23)17-15(24)16-11-5-1-4-10(7-11)14(20)21/h1-8H,(H,20,21)(H2,16,17,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMQFXWGJQUBNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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